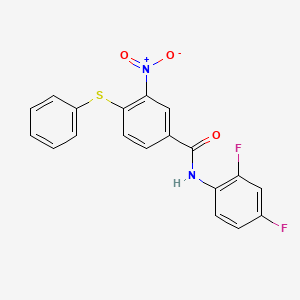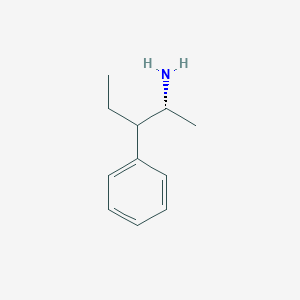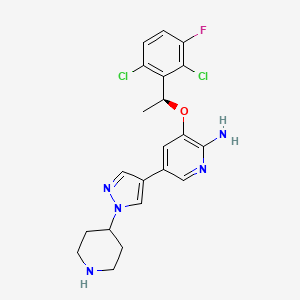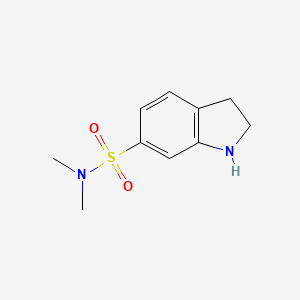
N-(2,4-difluorophenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is a useful research compound. Its molecular formula is C19H12F2N2O3S and its molecular weight is 386.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipathogenic Activity of Thiourea Derivatives
Research into thiourea derivatives highlights their potential antipathogenic properties. For example, acylthioureas have been studied for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth capabilities. Such findings suggest that derivatives of N-(2,4-difluorophenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide might also possess antimicrobial properties worth exploring for novel antibiofilm agents (Carmen Limban et al., 2011).
Crystal Structure and Aggregation Influenced by Fluorine
The role of fluorine atoms in the molecular aggregation of N-(difluorophenyl)benzamides has been documented. Studies involving crystal structure analyses and conformational analyses of such compounds reveal that fluorine substitution patterns significantly influence molecular aggregation. This insight could be pertinent in designing materials or drugs based on this compound, leveraging the specific effects of fluorine atoms on molecular behavior (P. Mocilac et al., 2016).
High-Performance Polyimides
Research into thiophenyl-substituted benzidines, similar in structural complexity to this compound, has led to the development of transparent aromatic polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, suggesting potential applications in high-performance polymers and advanced materials science (P. Tapaswi et al., 2015).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including those with phenylsulfanyl and difluorophenyl groups, contribute to a deeper understanding of their properties and applications. These studies often aim to explore new synthetic routes, photoluminescence properties, and the potential for creating advanced materials with unique functionalities (J. Coustard, 2001).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-3-nitro-4-phenylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O3S/c20-13-7-8-16(15(21)11-13)22-19(24)12-6-9-18(17(10-12)23(25)26)27-14-4-2-1-3-5-14/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEJPDGRLUOUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2734526.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2734531.png)
![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B2734532.png)
![N-benzyl-2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2734533.png)
![4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2734537.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2734539.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)


